molecular formula C21H21NO4 B2684179 (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 929433-23-8

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B2684179
CAS No.: 929433-23-8
M. Wt: 351.402
InChI Key: MEDDYUWKQFVNNZ-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system, which contributes to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran core, which can be achieved through cyclization reactions of appropriate precursors such as 2-hydroxybenzaldehyde derivatives.

    Introduction of the Methoxybenzylidene Group: The next step involves the condensation of the benzofuran core with 3-methoxybenzaldehyde under basic conditions to form the benzylidene moiety.

    Attachment of the Pyrrolidinylmethyl Group: Finally, the pyrrolidinylmethyl group is introduced via nucleophilic substitution reactions, often using pyrrolidine and suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzylidene moiety can be reduced to the corresponding alkane.

    Substitution: The methoxy and pyrrolidinylmethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of benzofuran-3-one derivatives.

    Reduction: Formation of 2-(3-methoxybenzyl)-7-(pyrrolidin-1-ylmethyl)benzofuran.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that benzofuran derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Researchers are exploring its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable benzofuran core and reactive functional groups.

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The benzylidene moiety can interact with enzymes and receptors, modulating their function. Additionally, the pyrrolidinylmethyl group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one: Lacks the pyrrolidinylmethyl group, which may affect its solubility and biological activity.

    2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one: Lacks the hydroxyl group, potentially reducing its ability to form hydrogen bonds.

    6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one: Lacks the methoxybenzylidene group, which may alter its reactivity and biological properties.

Uniqueness

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups allows for versatile chemical modifications, while the pyrrolidinylmethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-25-15-6-4-5-14(11-15)12-19-20(24)16-7-8-18(23)17(21(16)26-19)13-22-9-2-3-10-22/h4-8,11-12,23H,2-3,9-10,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDDYUWKQFVNNZ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.